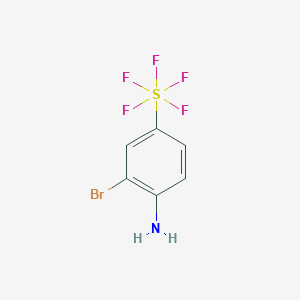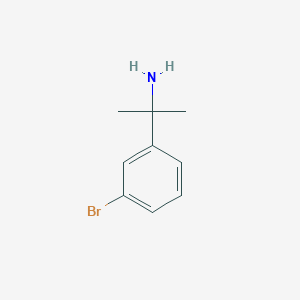
1-(3-溴苯基)-1-甲基乙胺
描述
The compound 1-(3-Bromophenyl)-1-methylethylamine is structurally related to various brominated aromatic compounds that have been synthesized and studied for different applications. While the specific compound is not directly mentioned in the provided papers, the related compounds and their syntheses offer insights into the potential characteristics and synthetic routes that could be applicable to 1-(3-Bromophenyl)-1-methylethylamine.
Synthesis Analysis
The synthesis of related compounds involves the use of brominated aromatic intermediates. For instance, the synthesis of methyl 1-amino-3-(4-bromophenyl)cyclopentanecarboxylate, an intermediate for S1P1 receptor agonists, demonstrates the isolation of stereoisomers with high enantiomeric and diastereomeric excess, which could be relevant for the synthesis of enantiomerically pure 1-(3-Bromophenyl)-1-methylethylamine . Additionally, the palladium-catalyzed reaction of 2-hydroxy-2-methylpropiophenone with aryl bromides indicates a method for multiple arylation that could potentially be adapted for the synthesis of related compounds .
Molecular Structure Analysis
The molecular structure of brominated aromatic compounds can be complex, as evidenced by the study of (E)-4-bromo-2-[(4-bromophenylimino)methyl]-6-ethoxyphenol. This compound was characterized using spectroscopic techniques and single-crystal X-ray diffraction, and its intermolecular contacts were examined through Hirshfeld surfaces . Such detailed structural analysis could be applied to 1-(3-Bromophenyl)-1-methylethylamine to understand its molecular conformation and interactions.
Chemical Reactions Analysis
The reactivity of brominated compounds is highlighted in several studies. For example, the reaction of 1-methylsulfmyl-1-(methylthio)-2-phenylethylene with bromine in various solvents yields α-bromophenylacetic acid derivatives, suggesting that brominated compounds can undergo further functionalization . Moreover, the molecular ion of 3-phenyl-1-bromopropane was studied for its ability to eliminate ethylene, indicating that brominated compounds can participate in complex rearrangements and eliminations .
Physical and Chemical Properties Analysis
The physical and chemical properties of brominated compounds can be influenced by their molecular structure. The carcinogenicity study of 1-methyl-3(p-bromophenyl)-1-nitrosourea (Br-MPNU) shows that the introduction of a bromine atom can affect the biological activity of a compound . Additionally, the spectroscopic and computational analyses of brominated compounds provide insights into their electronic properties, such as molecular electrostatic potential and reactivity parameters, which are crucial for understanding their behavior in chemical reactions .
科学研究应用
1. Pharmacokinetic Study and Metabolite Identification
- Summary of Application : This study focuses on the pharmacokinetic characterization of 1-(3′-bromophenyl)-heliamine (BH), an anti-arrhythmias agent, as well as the identification of its metabolites, both in vitro and in vivo .
- Methods of Application : A UHPLC-MS/MS method was developed and validated to quantify BH in rat plasma with a linear range of 1–1000 ng/mL . The main metabolic pathways appeared to be phase-I of demethylation, dehydrogenation, and epoxidation, and phase II of glucuronide and sulfate metabolites .
- Results or Outcomes : The maximum concentration Cmax (568.65 ± 122.14 ng/mL) reached 1.00 ± 0.45 h after oral administration . A total of 18 metabolites were characterized, including 10 phase I metabolites and 8 phase II metabolites .
2. Synthesis, Anticancer Activity, and In Silico Studies
- Summary of Application : This study described the synthesis of ten new 5-(3-Bromophenyl)-N-aryl-4H-1,2,4-triazol-3-amine analogs, as well as their characterization, anticancer activity, molecular docking studies, ADME, and toxicity prediction .
- Methods of Application : The title compounds were prepared in three steps, starting from substituted anilines in a satisfactory yield, followed by their characterization via spectroscopic techniques .
- Results or Outcomes : Some of the compounds demonstrated significant anticancer activity against a few cancer cell lines . The CNS cancer cell line SNB-75, which showed a PGI of 41.25 percent, was discovered to be the most sensitive cancer cell line to the tested compound .
3. Antifungal and Antimicrobial Activity
- Summary of Application : A novel β-ketoenol-pyrazole compound, which is structurally related to “1-(3-Bromophenyl)-1-methylethylamine”, was synthesized and tested for its in vitro antifungal behavior against the Fusarium oxysporum f.sp. albedinis FAO fungal strains .
- Methods of Application : The synthesized compound was screened for its in vitro antifungal behavior . The product was also tested against three bacterial strains (Escherichia coli, Bacillus subtilis, and Micrococcus luteus) .
4. Structure Determination and DFT Studies
- Summary of Application : The structure of a novel β-ketoenol-pyrazole compound was determined using single crystal X-ray diffraction . The electron densities and the HOMO–LUMO gap were calculated using the DFT method .
- Methods of Application : The structure of the compound was confirmed by single crystal X-ray diffraction . The electron densities and the HOMO–LUMO gap were calculated using the DFT method with BLYP, PW91, PWC functionals and 6-31G* basis set .
- Results or Outcomes : The calculated Fukui and Parr functions were used to locate the reactive electrophile and nucleophile centers in the molecule .
5. Use in NMR Spectroscopy
- Results or Outcomes : The NMR spectrum shows peaks corresponding to different types of protons in the molecule. The position, intensity, and splitting of these peaks provide information about the structure of the molecule .
6. Use in Combustion Analysis
属性
IUPAC Name |
2-(3-bromophenyl)propan-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12BrN/c1-9(2,11)7-4-3-5-8(10)6-7/h3-6H,11H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WXAFGTXOIBNLNB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C1=CC(=CC=C1)Br)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12BrN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50515553 | |
| Record name | 2-(3-Bromophenyl)propan-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50515553 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
214.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-Bromophenyl)-1-methylethylamine | |
CAS RN |
74702-93-5 | |
| Record name | 2-(3-Bromophenyl)propan-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50515553 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details







体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

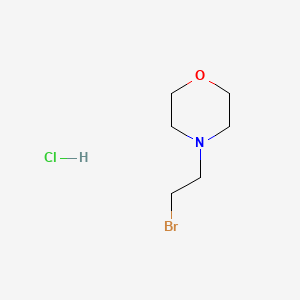
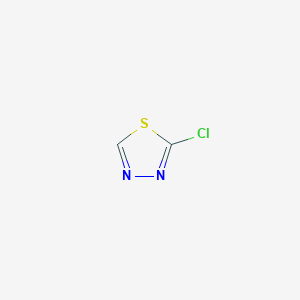
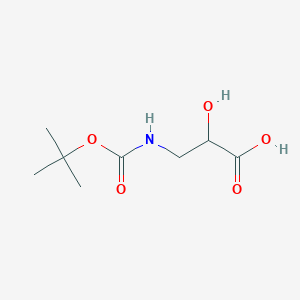
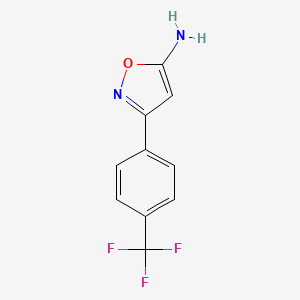
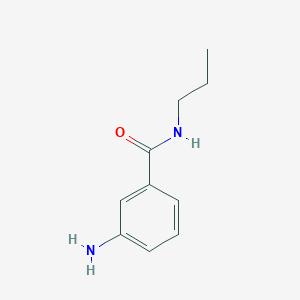
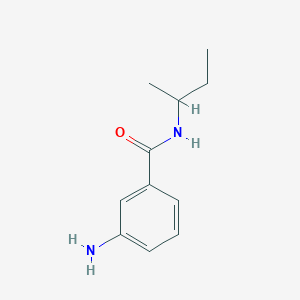
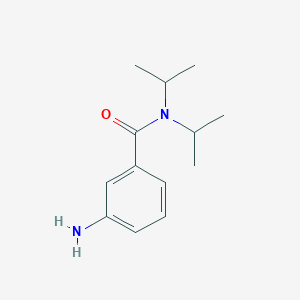
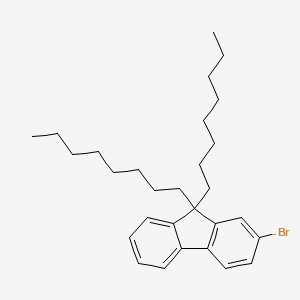
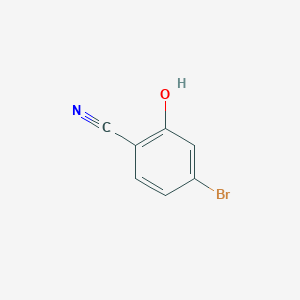
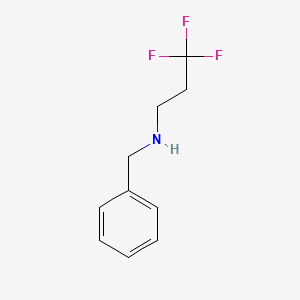
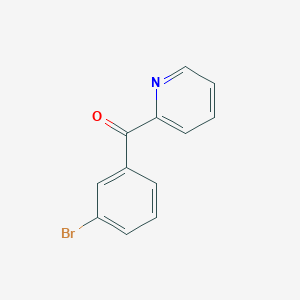
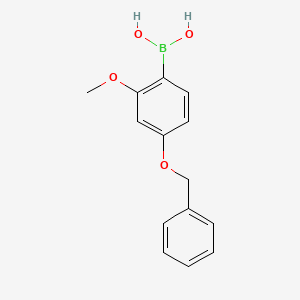
![Tert-butyl (E)-7-[3-(4-fluorophenyl)-1-(1-methylethyl)-1H-indol-2-YL]-5-hydroxy-3-oxo-6-heptenoate](/img/structure/B1282086.png)
